Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a building block for the synthesis of more complex molecules. Its unique structure and functional groups allow for various chemical modifications, making it a versatile compound in drug development and biochemical research .
The compound is synthesized through various chemical methods and is available from several chemical suppliers. It is primarily used in research settings, particularly in studies related to enzyme inhibition and cellular metabolism .
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate falls under the category of pyridine derivatives and heterocycles. It is classified based on its structural features and reactivity patterns, which are essential for its biological applications .
The synthesis of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
The synthesis process can be optimized for yield and purity using continuous flow reactors and automated synthesis platforms. This approach enhances efficiency and scalability, making it suitable for both laboratory and industrial production .
The molecular structure of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate consists of a pyrrolo[2,3-b]pyridine ring system with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .
The compound's molecular weight is approximately 206.20 g/mol. It exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its structural integrity during synthesis .
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves interactions with various enzymes and proteins. It has been shown to influence cellular processes such as signaling pathways and gene expression through enzyme inhibition or activation .
In laboratory settings, this compound has demonstrated varying effects based on dosage in animal models, indicating its potential therapeutic applications in treating conditions modulated by protein kinases .
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it an important candidate for further functionalization in medicinal chemistry .
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has significant applications in scientific research:
This compound's versatility makes it a valuable tool in drug discovery and development processes aimed at treating complex diseases such as cancer.
The synthesis of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically begins with the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine), leveraging its inherent reactivity for strategic functionalization. A common approach involves Duff formylation at the C3 position using hexamethylenetetramine (HMTA) and acetic acid, yielding 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (75% yield). This aldehyde serves as a precursor for further modifications, including the introduction of the C2-carboxylate group [1].
For C2-carboxylation, direct lithiation-carboxylation sequences are employed. Protection of the pyrrole nitrogen with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or TIPS (triisopropylsilyl) prevents side reactions. Subsequent ortho-lithiation at C2 using strong bases (e.g., sec-BuLi) at −78°C, followed by quenching with methyl chloroformate, installs the methyl ester functionality. Final deprotection yields the target carboxylated scaffold. Alternative routes start from pre-functionalized building blocks, such as methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 849067-96-5), which can be regioselectively modified at C4 [7] [8].
Key challenges include the sensitivity of the pyrrole ring to oxidative degradation and the need for precise temperature control during lithiation. Yields for carboxylation steps range from 60–85%, influenced by the protecting group strategy and electrophile selection [1] [7].
Table 1: Comparative Synthetic Routes for Methyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives
Starting Material | Protecting Group | Key Reaction | Product | Yield (%) |
---|---|---|---|---|
7-Azaindole | None | Duff formylation (C3) | 3-Formyl-7-azaindole | 75 |
3-Formyl-7-azaindole | SEM | Propargylation (N1), Oxime formation (C3) | N1-Propargyl-3-(hydroxyimino)methyl derivative | 82 |
4-Hydroxy-7-azaindole | TIPS | ortho-Lithiation (C2), Methyl chloroformate quench | Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 68 |
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | None | Nucleophilic substitution (C4) | 4-Amino/methoxy-5-carboxylate derivatives | 45–91 |
The C4-hydroxy group of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits dual reactivity, enabling O- or N-alkylation and serving as a handle for pharmacophore conjugation. O-Alkylation is achieved using alkyl halides in the presence of carbonate bases (e.g., Cs₂CO₃), yielding 4-alkoxy derivatives. This reaction proceeds efficiently in polar aprotic solvents like DMF at 60–80°C, with electron-withdrawing groups on the alkyl halide enhancing reactivity [1] [4].
Triazole conjugation exploits copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, N1-propargylated derivatives undergo "click chemistry" with azido-containing biomolecules, generating triazole-linked hybrids. This strategy modularly incorporates ancillary pharmacophores, such as dithiocarbamates or chalcones, which enhance antiproliferative activity [1].
Biological implications: C4-modifications significantly influence target engagement. For instance:
Table 2: Biological Activities of C4-Functionalized Derivatives
C4 Substituent | Biological Target | Key Activity (IC₅₀ or EC₅₀) | Application Focus |
---|---|---|---|
Hydroxy (parent) | FGFR1–4 | FGFR1: 7 nM; FGFR3: 25 nM | Antiproliferative (breast cancer) |
Cyclohexylamino | JAK3 | 14 nM | Immunomodulation (T-cell proliferation) |
Propargyloxy-triazole | DNA topoisomerase | 0.61–1.68 μM (antiproliferative) | Broad-spectrum anticancer |
2,6-Difluorophenyl | TrkA | 1.67 nM | Antiangiogenic (MCF7 cells) |
Conventional synthesis of pyrrolo[2,3-b]pyridines often suffers from prolonged reaction times (12–48 hours) and moderate regiocontrol. Microwave irradiation addresses these limitations by enabling rapid, uniform heating. Nucleophilic substitutions at C4, which typically require 24 hours under reflux, complete within 15–45 minutes using microwave reactors (150–160°C). For example, coupling of methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 871583-23-2) with amines in n-butanol/DIPEA under microwave irradiation achieves yields >90%, compared to 60–70% via thermal methods [7] [9].
Catalytic strategies enhance selectivity and sustainability:
These advanced methodologies reduce reaction times by 70–90%, increase atom economy, and improve regioselectivity for complex derivatives. WaterMap analysis further guides solvent selection in catalytic steps, optimizing protein-ligand binding in biologically active analogs [7].
Table 3: Microwave vs. Conventional Synthesis of C4-Substituted Derivatives
Reaction Type | Conditions | Time | Yield (%) | Regioselectivity |
---|---|---|---|---|
C4-Amination (alkylamine) | Conventional reflux (n-BuOH, 160°C) | 24 h | 65 | Moderate |
C4-Amination (alkylamine) | Microwave irradiation (160°C) | 25 min | 92 | High |
C4-Arylation (phenol) | Conventional (Cs₂CO₃, DMF, 80°C) | 12 h | 58 | Low |
C4-Arylation (phenol) | Microwave (Cs₂CO₃, NMP, 150°C) | 15 min | 85 | High |
Triazole conjugation | Conventional (CuI, rt) | 48 h | 70 | N/A |
Triazole conjugation | Microwave (CuI, 100°C) | 30 min | 95 | N/A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7